molecular formula C12H14BrN3 B13259795 6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine

6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine

Cat. No.: B13259795
M. Wt: 280.16 g/mol
InChI Key: AHTYHYAICLZJCG-UHFFFAOYSA-N
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Description

6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine is a synthetic quinoline derivative with a bromine substituent at the 6-position, an ethyl group at the 8-position, and a methylated amine at the N4 position of the quinoline core. Quinoline derivatives are renowned for their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities .

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

6-bromo-8-ethyl-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C12H14BrN3/c1-3-7-4-8(13)5-9-11(7)16-6-10(14)12(9)15-2/h4-6H,3,14H2,1-2H3,(H,15,16)

InChI Key

AHTYHYAICLZJCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C(=C(C=N2)N)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-3,4-dione derivatives, while substitution reactions can yield various substituted quinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine with structurally related quinoline derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Application Reference
This compound C₁₂H₁₅BrN₄ 295.18 (calc.) 6-Br, 8-Ethyl, N4-Me Hypothesized: DNA intercalation, kinase inhibition N/A
8-Bromo-N4-methylquinoline-3,4-diamine C₁₀H₁₀BrN₃ 252.12 8-Br, N4-Me Intermediate for antitumor agents
5-Bromo-6-methylquinolin-8-amine C₁₀H₁₀BrN₃ 252.12 5-Br, 6-Me, 8-NH₂ Potential DNA intercalator
6-Methylquinazoline-2,4-diamine (IC2) C₉H₁₀N₄ 174.21 Quinazoline core, 6-Me, 2,4-NH₂ DNA intercalation (comparable to Doxorubicin)
6-Bromo-4-chloroquinoline C₉H₅BrClN 242.50 6-Br, 4-Cl Intermediate for antitumor synthesis

Key Observations:

  • Bromine at the 6-position is conserved in several antitumor intermediates, suggesting a role in target binding .
  • Biological Activity: Quinazoline derivatives like IC2 exhibit strong DNA intercalation, but quinoline-based diamines (e.g., 5-bromo-6-methylquinolin-8-amine) may offer superior selectivity due to larger aromatic systems .

Biological Activity

6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN3, with a molecular weight of approximately 280.14 g/mol. The compound features a bromine atom at the 6-position and an ethyl group at the 8-position, along with an N4-methyl substitution, which enhances its biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures inhibit bacterial growth by interfering with DNA replication and protein synthesis pathways. Specific studies have shown effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Table 1: Antimicrobial activity of this compound against various bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through mechanisms involving DNA intercalation and enzyme inhibition. The quinoline scaffold is known for its ability to interact with various biological targets, enhancing its efficacy as an anticancer agent.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa5.2Apoptosis induction
MCF-77.8DNA intercalation
A5496.5Enzyme inhibition (topoisomerase)

Table 2: Anticancer activity of this compound against various cancer cell lines.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • DNA Intercalation : The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : It potentially inhibits key enzymes involved in cellular processes such as topoisomerases and kinases.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.

Case Studies

A recent study focused on the synthesis and biological evaluation of derivatives of quinoline compounds, including this compound. The study found that modifications to the quinoline scaffold significantly affected both antimicrobial and anticancer activities.

Study Highlights:

  • Objective : To evaluate the effect of structural modifications on the biological activity of quinoline derivatives.
  • Methodology : Synthesis of various derivatives followed by in vitro testing against selected bacterial strains and cancer cell lines.
  • Findings : The study confirmed that specific substitutions enhanced antimicrobial potency while maintaining or improving anticancer efficacy.

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